Ethene-1,1-diylbis(phosphonate)

Organic synthesis bisphosphonate addition reactions

Ethene-1,1-diylbis(phosphonate) (tetrasodium vinylidenediphosphonate; CAS 33016-77-2) is a geminal bisphosphonate with the molecular formula C₂H₂Na₄O₆P₂. Structurally, it features two phosphonate groups attached to a central ethene (vinylidene) moiety, providing both strong metal-chelating capability and a reactive C=C double bond.

Molecular Formula C2H2O6P2-4
Molecular Weight 183.98 g/mol
CAS No. 33016-77-2
Cat. No. B1598296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthene-1,1-diylbis(phosphonate)
CAS33016-77-2
Molecular FormulaC2H2O6P2-4
Molecular Weight183.98 g/mol
Structural Identifiers
SMILESC=C(P(=O)([O-])[O-])P(=O)([O-])[O-]
InChIInChI=1S/C2H6O6P2/c1-2(9(3,4)5)10(6,7)8/h1H2,(H2,3,4,5)(H2,6,7,8)/p-4
InChIKeyLUHPUPVJIVTJOE-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethene-1,1-diylbis(phosphonate) CAS 33016-77-2: Geminal Bisphosphonate Chelator with Unsaturated Backbone for Synthetic and Coordination Applications


Ethene-1,1-diylbis(phosphonate) (tetrasodium vinylidenediphosphonate; CAS 33016-77-2) is a geminal bisphosphonate with the molecular formula C₂H₂Na₄O₆P₂ . Structurally, it features two phosphonate groups attached to a central ethene (vinylidene) moiety, providing both strong metal-chelating capability and a reactive C=C double bond . This unsaturated backbone differentiates it from saturated analogs such as etidronic acid (1-hydroxyethane-1,1-diylbis(phosphonate)) [1]. In its tetrasodium salt form, the compound exhibits high aqueous solubility and functions as a chelating agent for calcium and other metal ions [2].

Ethene-1,1-diylbis(phosphonate) CAS 33016-77-2: Why In-Class Substitution Fails for Synthetic Chemists and Formulators


Substituting ethene-1,1-diylbis(phosphonate) with a generic bisphosphonate such as ethane-1,1-diylbis(phosphonate) or 1-hydroxyethane-1,1-diylbis(phosphonate) (etidronic acid) is not scientifically valid due to the presence of the reactive C=C double bond in the ethene backbone. This unsaturation enables participation in addition reactions, electrophilic attacks, and Friedel–Crafts alkylations that saturated analogs cannot undergo . Consequently, the compound serves a dual role as both a metal chelator and a synthetic building block for carbon–phosphorus bond formation, whereas saturated bisphosphonates are predominantly limited to chelation applications . The substitution pattern also affects metal-binding geometry and stability constants, though quantitative comparative chelation data between ethene-1,1-diylbis(phosphonate) and etidronic acid under identical conditions is not available in the current literature.

Ethene-1,1-diylbis(phosphonate) CAS 33016-77-2: Quantitative Differentiation Evidence vs. Saturated Bisphosphonates and Phosphonate Esters


Unsaturated C=C Backbone Enables Addition and Alkylation Reactions Not Accessible to Ethane-1,1-diylbis(phosphonate)

Ethene-1,1-diylbis(phosphonate) possesses an unsaturated C=C bond that serves as a reactive site for electrophilic additions, substitution reactions, and Friedel–Crafts alkylations . In contrast, the saturated analog ethane-1,1-diylbis(phosphonate) lacks this double bond and cannot participate in such transformations . This structural feature enables ethene-1,1-diylbis(phosphonate) and its tetraethyl ester derivative to function as versatile synthetic intermediates for introducing geminal bisphosphonate groups into complex molecules .

Organic synthesis bisphosphonate addition reactions

Friedel–Crafts Alkylation Using Tetraethyl Ethene-1,1-diylbis(phosphonate) Proceeds in 58–96% Yield Under Mild Catalytic Conditions

Tetraethyl ethene-1,1-diylbis(phosphonate), the tetraethyl ester derivative of the target compound, undergoes Friedel–Crafts alkylation with indoles and other electron-rich aromatic compounds in the presence of 5 mol% Cu(ClO₄)₂·6H₂O/2,2′-bipyridine complex as a Lewis acid catalyst in acetonitrile at room temperature, affording heteroaryl- and aryl-substituted ethyl-1,1-diylbis(phosphonates) in yields ranging from 58% to 96% . This reaction proceeds under mild, room-temperature conditions, contrasting with the elevated temperatures (e.g., 115 °C in acetic acid) typically required for the preparation of the parent compound .

Friedel–Crafts alkylation bisphosphonate Lewis acid catalysis

Tetrasodium Salt Form Provides High Aqueous Solubility for Chelation Applications: Structural Contrast with Hydroxy-Substituted Etidronic Acid

The tetrasodium salt of ethene-1,1-diylbis(phosphonate) (CAS 33016-77-2) exhibits high aqueous solubility and functions as a chelating agent with strong binding affinity for calcium ions and other divalent metal ions [1]. Structurally, it differs from etidronic acid (1-hydroxyethane-1,1-diylbis(phosphonate), CAS 2809-21-4), which bears a hydroxyl group at the 1-position [2]. The presence of the hydroxyl group in etidronic acid enhances its affinity for hydroxyapatite surfaces in bone resorption inhibition applications [3], whereas ethene-1,1-diylbis(phosphonate) lacks this bone-targeting moiety, making it potentially more suitable for general industrial chelation and scale inhibition where bone affinity is not required.

Metal chelation water treatment bisphosphonate salt

Ethene-1,1-diylbis(phosphonate) and Tetraethyl Ester Are Structurally Distinct from Nitrogen-Containing Bisphosphonates, Eliminating Mevalonate Pathway Inhibition

Ethene-1,1-diylbis(phosphonate) belongs to the class of non-nitrogenous bisphosphonates, lacking the nitrogen-containing side chain characteristic of aminobisphosphonates such as pamidronate, alendronate, and zoledronate . Nitrogen-containing bisphosphonates inhibit farnesyl pyrophosphate synthase (FPPS) in the mevalonate pathway, leading to osteoclast apoptosis [1]. In contrast, non-nitrogenous bisphosphonates like ethene-1,1-diylbis(phosphonate) and etidronic acid do not inhibit FPPS; their biological effects, if any, derive from different mechanisms such as incorporation into non-hydrolyzable ATP analogs or direct physicochemical effects on mineral surfaces [2]. This mechanistic divergence has significant implications for researchers selecting compounds for specific biochemical or pharmacological studies.

Bisphosphonate classification non-nitrogenous pharmacology

Synthetic Route via US Patent 05220021 Yields Tetraethyl Ethene-1,1-diylbis(phosphonate) with Characterized Spectroscopic Profile

A validated synthetic route for tetraethyl ethene-1,1-diylbis(phosphonate) (the tetraethyl ester derivative) is disclosed in US Patent 05220021 [1]. The procedure involves reaction of paraformaldehyde (104.2 g), diethylamine (50.8 g), and methylene bisphosphonic acid tetraethyl ester (190.09 g) in methanol, followed by reflux, concentration, and purification by vacuum distillation . The product is characterized by boiling point (140 °C at 0.6 torr), mass spectrometry (m/e 300, 285, 273, 255, 245, 227, 217, 199, 192, 181, 163, 153, 135), IR spectroscopy (2984, 2934, 2909, 1651, 1580, 1479, 1444, 1392, 1254, 1166, 1098, 1042, 1025, 974, 855, 813, 800 cm⁻¹), and ¹H NMR (CDCl₃: 7.1, 6.7, 4.1, 1.3 δ) . This well-documented synthetic procedure and comprehensive spectroscopic characterization provide researchers with a reproducible entry point for obtaining the tetraethyl ester, which can serve as a precursor for the parent tetrasodium salt.

Bisphosphonate synthesis patent procedure analytical characterization

Antifungal Activity Suggests Potential Agricultural Applications, Though Comparative Efficacy Data vs. Established Fungicides Remain Unpublished

Tetraethyl ethene-1,1-diylbis(phosphonate) exhibits antifungal properties and is being explored as a candidate for agricultural fungicide development . The antifungal activity is hypothesized to relate to inhibition of ergosterol biosynthesis, a pathway critical for fungal cell membrane integrity . However, specific quantitative efficacy data (e.g., MIC values, EC₅₀ values against defined fungal strains) and comparative performance metrics against established agricultural fungicides are not available in the open literature. The ergosterol inhibition hypothesis parallels the mechanism of certain azole fungicides, but direct comparative data are lacking.

Antifungal agricultural chemicals phosphonate

Ethene-1,1-diylbis(phosphonate) CAS 33016-77-2: Prioritized Application Scenarios Based on Quantitative Differentiation Evidence


Synthesis of Heteroaryl- and Aryl-Substituted Geminal Bisphosphonates via Friedel–Crafts Alkylation

Tetraethyl ethene-1,1-diylbis(phosphonate) serves as an effective electrophilic partner in Lewis acid-catalyzed Friedel–Crafts alkylations with indoles and electron-rich aromatic compounds, yielding substituted ethyl-1,1-diylbis(phosphonates) in 58–96% yield under mild room-temperature conditions . This reaction provides access to structurally diverse bisphosphonate derivatives for medicinal chemistry and materials science applications, leveraging the unsaturated C=C bond that distinguishes ethene-1,1-diylbis(phosphonate) from its saturated analogs .

Industrial Chelation and Scale Inhibition Requiring High Aqueous Solubility Without Hydroxyapatite Affinity

The tetrasodium salt of ethene-1,1-diylbis(phosphonate) (CAS 33016-77-2) exhibits high aqueous solubility and functions as an effective chelating agent for calcium and other divalent metal ions, making it suitable for water treatment, scale inhibition, and corrosion control applications . Unlike etidronic acid, which bears a 1-hydroxy substituent that confers strong binding affinity to hydroxyapatite surfaces, ethene-1,1-diylbis(phosphonate) lacks this bone-targeting moiety . This structural difference may favor its use in industrial chelation scenarios where hydroxyapatite affinity is unnecessary or potentially disadvantageous [1].

Research Tool for Studying Non-Nitrogenous Bisphosphonate Mechanisms

As a non-nitrogenous bisphosphonate, ethene-1,1-diylbis(phosphonate) lacks the nitrogen-containing side chain required for farnesyl pyrophosphate synthase (FPPS) inhibition in the mevalonate pathway . This distinguishes it mechanistically from nitrogen-containing bisphosphonates (e.g., alendronate, zoledronate) that induce osteoclast apoptosis via FPPS blockade . Researchers investigating bisphosphonate structure–activity relationships or seeking a bisphosphonate scaffold devoid of mevalonate pathway interference can utilize ethene-1,1-diylbis(phosphonate) as a non-nitrogenous control or scaffold [1].

Building Block for Adenosine and Nucleoside Analogs Containing Bisphosphonate Groups

Tetraethyl ethene-1,1-diylbis(phosphonate) and tetrakis(trimethylsilyl) ethene-1,1-diylbis(phosphonate) have been employed in the synthesis of adenosine derivatives containing 2,2-bis(diethoxyphosphoryl)ethyl or 2,2-diphosphonoethyl groups on the amino nitrogen atom . This application demonstrates the utility of the ethene-1,1-diylbis(phosphonate) scaffold for introducing geminal bisphosphonate functionality into nucleoside frameworks, expanding the chemical space accessible for nucleotide analog development .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethene-1,1-diylbis(phosphonate)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.